Ranirestat - 147254-64-6

Ranirestat

Catalog Number: EVT-279749
CAS Number: 147254-64-6
Molecular Formula: C17H11BrFN3O4
Molecular Weight: 420.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ranirestat (AS-3201, formerly known as SX-3030) is a potent and selective aldose reductase inhibitor (ARI) with a unique chemical structure. [, ] It belongs to the spirohydantoin class of ARIs. [, ] Ranirestat is primarily investigated for its potential to treat diabetic complications, particularly diabetic sensorimotor polyneuropathy (DSPN). [, , , , , , , , , , , , ] Although it has shown promising results in preclinical and some clinical trials, it is not yet approved for clinical use in the United States. [, , , , ]

Epalrestat

Compound Description: Epalrestat is an aldose reductase inhibitor (ARI) clinically approved for treating diabetic neuropathy in Japan [, , ]. It functions by inhibiting the enzyme aldose reductase, thereby reducing sorbitol accumulation in tissues susceptible to diabetic complications.

Relevance: Epalrestat serves as a crucial comparator to Ranirestat in numerous studies. While both compounds target aldose reductase and demonstrate efficacy in preclinical models of diabetic complications, their potency and clinical effects vary. Studies suggest that Ranirestat may have a stronger inhibitory effect on aldose reductase than Epalrestat [, ].

Sorbinil

Compound Description: Sorbinil is a spirohydantoin-based aldose reductase inhibitor investigated for its potential in treating diabetic complications [, ].

Fidarestat

Compound Description: Fidarestat, a spirohydantoin derivative, is another aldose reductase inhibitor explored for its potential in treating diabetic complications [, ].

Relevance: Structurally similar to Ranirestat, Fidarestat demonstrates high specificity for aldose reductase. While it displayed a relatively safe profile in a 52-week clinical trial for diabetic neuropathy [], its overall efficacy compared to Ranirestat requires further investigation.

Tolrestat

Compound Description: Tolrestat, belonging to the carboxylic acid derivative class of ARIs, was investigated for its potential in managing diabetic complications [, , ].

Zopolrestat

Compound Description: Zopolrestat, a carboxylic acid derivative, is an aldose reductase inhibitor previously studied for potential use in treating diabetic complications [].

Minalrestat

Compound Description: Minalrestat is a spirohydantoin-based aldose reductase inhibitor researched for its potential in treating diabetic complications [, ].

Zenarestat

Compound Description: Zenarestat, a carboxylic acid derivative, is another aldose reductase inhibitor investigated for potential therapeutic benefits in diabetic complications [].

Ponalrestat

Compound Description: Ponalrestat, a carboxylic acid derivative and aldose reductase inhibitor, was investigated for potential use in managing diabetic complications [].

Lidorestat

Compound Description: Lidorestat, a carboxylic acid derivative, is an aldose reductase inhibitor that was explored for potential therapeutic benefits in managing diabetic complications [].

Source and Classification

Ranirestat, chemically known as 2-[(2,6-dichlorophenyl)amino]-4-methyl-5-pyrimidinamine, is classified as an aldose reductase inhibitor. It was developed by Sumitomo Dainippon Pharma Co., Ltd. and has been primarily studied for its effects on diabetic peripheral neuropathy (DPN). Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose into sorbitol; excessive sorbitol accumulation is linked to various complications of diabetes, including neuropathy .

Synthesis Analysis

The synthesis of ranirestat involves several steps and can be accomplished using commercially available starting materials. One notable method includes a palladium-catalyzed asymmetric allylic substitution reaction. The initial synthesis requires the formation of key intermediates through an eight-step sequence starting from 4,5-dichlorophthalic anhydride .

A novel approach also combines chemical synthesis with bioconversion to produce intermediates efficiently. This method emphasizes the use of a lanthanum catalyst to improve yields in the synthesis process . The detailed parameters for these syntheses typically include temperature control, reaction times, and specific reagents that facilitate the conversion of starting materials into ranirestat.

Molecular Structure Analysis

Ranirestat's molecular structure is characterized by a pyrimidine core substituted with a dichlorophenyl group and an amino group. The structural formula can be represented as follows:

C12H12Cl2N4\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_4

This structure contributes to its activity as an aldose reductase inhibitor by allowing it to fit into the enzyme's active site effectively. The presence of the dichlorophenyl moiety enhances its binding affinity due to hydrophobic interactions .

Chemical Reactions Analysis

Ranirestat primarily undergoes reactions that involve its interaction with aldose reductase. Inhibition of this enzyme leads to decreased conversion of glucose to sorbitol, thereby reducing sorbitol accumulation in tissues. Kinetic studies have shown that ranirestat exhibits competitive inhibition against aldose reductase, suggesting that it competes with glucose for binding at the active site .

Furthermore, ranirestat has been shown to significantly reduce sorbitol levels in animal models, which correlates with improved nerve conduction velocities in subjects with diabetic neuropathy .

Mechanism of Action

The mechanism of action for ranirestat revolves around its ability to inhibit aldose reductase activity. By blocking this enzyme, ranirestat prevents the conversion of glucose into sorbitol and fructose through the polyol pathway. This inhibition is particularly beneficial in hyperglycemic conditions where sorbitol accumulation is exacerbated. Studies indicate that ranirestat not only reduces sorbitol levels but also improves nerve conduction velocity and sensory function in patients with diabetic neuropathy .

Physical and Chemical Properties Analysis

Ranirestat exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 265.15 g/mol
  • Solubility: Moderately soluble in water; solubility can be influenced by pH.
  • Stability: Stable under normal storage conditions but sensitive to extreme temperatures.
  • Melting Point: Specific melting point data are not widely published but can be determined through laboratory analysis.

These properties influence its formulation and administration routes in clinical settings .

Applications

Ranirestat has significant potential applications in treating diabetic peripheral neuropathy and possibly other diabetic complications related to sorbitol accumulation. Clinical trials have demonstrated its efficacy in improving nerve conduction velocities and reducing symptoms associated with diabetic neuropathy without major side effects on liver or kidney functions .

Additionally, ongoing research may explore its utility in other metabolic disorders where aldose reductase plays a role. The compound's ability to modulate glucose metabolism positions it as a candidate for further pharmacological development .

Properties

CAS Number

147254-64-6

Product Name

Ranirestat

IUPAC Name

(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone

Molecular Formula

C17H11BrFN3O4

Molecular Weight

420.2 g/mol

InChI

InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1

InChI Key

QCVNMNYRNIMDKV-QGZVFWFLSA-N

SMILES

C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F

Solubility

Soluble in DMSO

Synonyms

2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo(1,2-a)pyrazine-4-spiro-3'-pyrrolidine-1.2',3,5'-tetrone
AS 3201
AS-3201
ranirestat
SX 3030
SX 3202
SX-3030
SX-3202

Canonical SMILES

C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F

Isomeric SMILES

C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.